Uridine-diphosphate

Description

Fundamental Roles and Biochemical Significance of Uridine (B1682114) Diphosphate (B83284)

Uridine diphosphate is a critical intermediary in numerous metabolic pathways, primarily acting as an activated carrier for sugar moieties. fiveable.me This function is central to the biosynthesis of a wide range of carbohydrates and their derivatives.

One of the most prominent roles of UDP is in the synthesis of glycogen (B147801), the primary storage form of glucose in animals. wikipedia.org The enzyme UDP-glucose pyrophosphorylase catalyzes the reaction between glucose-1-phosphate and uridine triphosphate (UTP) to form UDP-glucose. wikipedia.orgfiveable.me This activated glucose unit is then transferred by glycogen synthase to a growing glycogen chain. wikipedia.orgontosight.ai

Furthermore, UDP-glucose serves as a precursor for the synthesis of other essential nucleotide sugars. hmdb.cawikipedia.org It can be converted to UDP-galactose, a key component in the synthesis of glycoproteins and glycolipids, and UDP-glucuronic acid, which is crucial for detoxification processes and the formation of proteoglycans. hmdb.caontosight.aiijbs.com UDP-glucose is also a precursor for the biosynthesis of sucrose (B13894) in plants, as well as lipopolysaccharides and glycosphingolipids. hmdb.caoup.com

Beyond its role in carbohydrate metabolism, UDP and its derivatives are involved in cellular signaling. fiveable.me UDP can activate specific P2Y receptors on cell surfaces, initiating downstream signaling cascades that can influence various physiological processes. wikipedia.org Additionally, the UDP-glucose derivative, UDP-N-acetylglucosamine (UDP-GlcNAc), is a key player in the hexosamine biosynthetic pathway and is involved in O-GlcNAcylation, a type of protein modification that regulates protein function. frontiersin.orgwikipedia.org

The metabolic pathways involving UDP are extensive and interconnected. The de novo synthesis of uridine monophosphate (UMP) from precursors like aspartate, glutamine, and ATP eventually leads to the formation of UDP and UTP. ontosight.airesearchgate.net Alternatively, the salvage pathway can produce uridine from the breakdown of nucleic acids. ontosight.ai The interconversion between UMP, UDP, and UTP is tightly regulated to meet the cell's metabolic demands. nih.gov

Historical Perspectives and Early Discoveries of Uridine Diphosphate Pathways

The discovery of sugar nucleotides and their role in carbohydrate biosynthesis was a landmark achievement in biochemistry, for which Luis F. Leloir was awarded the Nobel Prize in Chemistry in 1970. nobelprize.orgnobelprize.orgwustl.edu His work fundamentally changed the understanding of how carbohydrates are synthesized and metabolized.

In 1949, Leloir and his team discovered that the conversion of one sugar to another required the involvement of a previously unknown type of compound, which they identified as a sugar nucleotide. nobelprize.orgnobelprize.org This seminal discovery revealed that sugars are not directly transformed but are first activated by being attached to a nucleotide, such as uridine diphosphate. nobelprize.org

Leloir's subsequent research elucidated the central role of UDP-glucose in several key metabolic processes. oup.com He and his colleagues demonstrated that UDP-glucose is the glucosyl donor for the synthesis of trehalose (B1683222) in yeast and sucrose in plants. oup.com In 1959, Leloir's group made the groundbreaking discovery that UDP-glucose is the immediate precursor for glycogen synthesis, showing that the synthesis of this polysaccharide is not simply a reversal of its breakdown. nobelprize.orgoup.com

These early studies laid the foundation for understanding a vast network of metabolic pathways involving nucleotide sugars. oup.com Further research by numerous scientists expanded on Leloir's work, identifying over one hundred different sugar nucleotides that participate in a wide range of biochemical reactions, including the synthesis of complex polysaccharides like cellulose (B213188) and the modification of proteins and lipids. nobelprize.orgnih.gov The discovery of the enzymes that synthesize and interconvert these nucleotide sugars, such as UDP-glucose pyrophosphorylase and UDP-glucose dehydrogenase, provided further insight into the intricate regulation of carbohydrate metabolism. fiveable.meijbs.com

The historical journey of UDP research highlights a paradigm shift in biochemistry, moving from a focus on degradative pathways to an understanding of the distinct and highly regulated synthetic routes that build the complex carbohydrate structures essential for life.

Data Tables

Table 1: Key Enzymes Involved in UDP Metabolism

| Enzyme | Function | Pathway |

| UDP-glucose pyrophosphorylase | Catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. wikipedia.orgfiveable.me | Glycogen synthesis, Sucrose synthesis |

| Glycogen synthase | Transfers glucose from UDP-glucose to a growing glycogen chain. wikipedia.orgontosight.ai | Glycogen synthesis |

| UDP-glucose dehydrogenase | Oxidizes UDP-glucose to UDP-glucuronic acid. ijbs.comresearchgate.net | Proteoglycan synthesis, Detoxification |

| UDP-galactose-4-epimerase | Interconverts UDP-glucose and UDP-galactose. hmdb.ca | Galactose metabolism |

| Uridine-cytidine kinase | Phosphorylates uridine to UMP. | Nucleotide salvage pathway |

| Nucleoside diphosphate kinase | Converts UDP to UTP. wikipedia.org | Nucleotide metabolism |

| UDP-N-acetylglucosamine pyrophosphorylase | Synthesizes UDP-N-acetylglucosamine. nih.gov | Hexosamine biosynthetic pathway |

Table 2: Major Metabolic Pathways Involving Uridine Diphosphate

| Pathway | Key Role of UDP/UDP-derivatives | Key Products |

| Glycogen Synthesis | UDP-glucose is the activated glucose donor. wikipedia.orgontosight.ai | Glycogen |

| Galactose Metabolism | UDP-galactose is formed from UDP-glucose for entry into glycolysis or for biosynthesis. hmdb.cawikipedia.org | Glucose-1-phosphate, Glycoproteins, Glycolipids |

| Pentose (B10789219) Phosphate (B84403) Pathway | Provides ribose-5-phosphate (B1218738) for nucleotide synthesis, including UMP. | NADPH, Ribose-5-phosphate |

| Pyrimidine (B1678525) Synthesis | De novo synthesis of UMP, which is then converted to UDP and UTP. ontosight.airesearchgate.net | UMP, UDP, UTP |

| Glycoprotein (B1211001) and Glycolipid Synthesis | UDP-sugars (UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine) are donors for glycosylation. fiveable.meontosight.ai | Glycoproteins, Glycolipids |

| Detoxification (Glucuronidation) | UDP-glucuronic acid is conjugated to toxins, drugs, and bilirubin (B190676) to increase their water solubility for excretion. ijbs.comnih.gov | Glucuronides |

| Sucrose Synthesis (in plants) | UDP-glucose is a substrate for sucrose-phosphate synthase. oup.comoup.com | Sucrose |

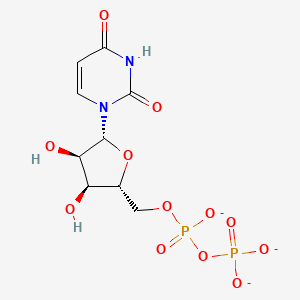

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H11N2O12P2-3 |

|---|---|

Poids moléculaire |

401.14 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1 |

Clé InChI |

XCCTYIAWTASOJW-XVFCMESISA-K |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |

SMILES isomérique |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |

SMILES canonique |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |

Origine du produit |

United States |

Uridine Diphosphate Metabolic Pathways and Homeostasis

Uridine (B1682114) Diphosphate (B83284) Biosynthesis

The cellular pool of UDP is sustained through two primary routes: the de novo synthesis pathway, which builds the pyrimidine (B1678525) ring from simple precursors, and the salvage pathway, which recycles pre-existing uridine.

De Novo Pyrimidine Nucleotide Synthesis Leading to Uridine Diphosphate

The de novo synthesis of pyrimidine nucleotides is a highly conserved and energy-dependent pathway that culminates in the production of uridine monophosphate (UMP), the direct precursor to UDP. nih.gov This process begins with simple molecules such as carbon dioxide, glutamine, and ATP. pixorize.comyoutube.com

The initial and rate-limiting step is the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and two molecules of ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). nih.gov Subsequently, aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. libretexts.org The pyrimidine ring is then closed by dihydroorotase (DHO) to yield dihydroorotate (B8406146). nih.govnih.gov In the following step, dihydroorotate dehydrogenase (DHODH), an enzyme associated with the inner mitochondrial membrane, oxidizes dihydroorotate to orotate (B1227488). nih.gov

Orotate is then converted to the first nucleotide, orotidine (B106555) 5'-monophosphate (OMP), by the enzyme orotate phosphoribosyltransferase, which utilizes phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor. nih.gov Finally, OMP is decarboxylated by orotidylate decarboxylase to produce uridine monophosphate (UMP). In many organisms, the last two steps are catalyzed by a bifunctional enzyme known as UMP synthase. researchgate.net

Once UMP is synthesized, it is phosphorylated to uridine diphosphate (UDP). This reaction is catalyzed by nucleoside monophosphate kinases, such as UMP kinase, which transfer a phosphate group from ATP to UMP. nih.govlibretexts.org

Table 1: Key Enzymes in the De Novo Synthesis of Uridine Diphosphate

| Enzyme | Abbreviation | Function |

| Carbamoyl phosphate synthetase II | CPS II | Catalyzes the formation of carbamoyl phosphate. |

| Aspartate transcarbamoylase | ATCase | Condenses carbamoyl phosphate with aspartate. |

| Dihydroorotase | DHO | Closes the pyrimidine ring to form dihydroorotate. nih.gov |

| Dihydroorotate dehydrogenase | DHODH | Oxidizes dihydroorotate to orotate. nih.gov |

| Orotate phosphoribosyltransferase | OPRT | Converts orotate to orotidine 5'-monophosphate (OMP). |

| Orotidylate decarboxylase | ODCase | Decarboxylates OMP to uridine monophosphate (UMP). |

| UMP kinase | UMPK | Phosphorylates UMP to UDP. nih.gov |

Uridine Salvage Pathway Contribution to Uridine Diphosphate Pool

In addition to de novo synthesis, cells can generate UDP through a more energy-efficient salvage pathway. nih.gov This pathway recycles uridine and its base, uracil (B121893), which are derived from the breakdown of nucleic acids or absorbed from the extracellular environment. nih.govyoutube.com

The key enzyme in this pathway is uridine-cytidine kinase 2 (UCK2), which directly phosphorylates uridine to UMP using ATP. nih.gov This UMP can then be further phosphorylated to UDP by UMP kinase, thereby entering the cellular UDP pool. nih.govyoutube.com The salvage pathway is particularly crucial in tissues that have a high rate of nucleic acid turnover or limited capacity for de novo synthesis. youtube.com

Uridine Diphosphate Catabolism and Degradation Pathways

The catabolism of uridine diphosphate is an essential process for maintaining nucleotide homeostasis and recycling its constituent components. The degradation of UDP does not typically occur directly but rather involves its dephosphorylation to UMP and subsequently to uridine. researchgate.net

Once uridine is formed, it is cleaved by uridine phosphorylase into uracil and ribose-1-phosphate. nih.gov The pyrimidine ring of uracil is then further broken down in a series of reductive steps. The final products of uracil degradation are β-alanine, ammonia, and carbon dioxide. nih.gov These breakdown products can then be utilized in other metabolic pathways; for instance, β-alanine can be used in the synthesis of coenzyme A, and acetyl-CoA can enter the citric acid cycle for energy production. nih.govresearchgate.net

Regulation of Uridine Diphosphate Cellular Concentration

The intracellular concentration of UDP is tightly regulated to meet the metabolic demands of the cell while preventing the wasteful overproduction of pyrimidine nucleotides. This regulation is achieved through a combination of enzymatic control mechanisms and metabolic feedback loops.

Enzymatic Control Mechanisms

The primary sites of regulation in the de novo pyrimidine synthesis pathway are the initial enzymes. In many organisms, carbamoyl phosphate synthetase II (CPS II) is the key regulatory enzyme. nih.gov Its activity is allosterically controlled by both activators and inhibitors. nih.gov Aspartate transcarbamoylase (ATCase) is another critical regulatory point, particularly in prokaryotes, where its activity is modulated by the binding of substrates and allosteric effectors to its catalytic and regulatory subunits, respectively. libretexts.org

Metabolic Cross-Talk and Feedback Regulation

Feedback inhibition is a crucial mechanism for controlling the flow of metabolites through the pyrimidine synthesis pathway. The end-products of the pathway, uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), act as allosteric inhibitors of key enzymes. libretexts.orgresearchgate.net

UTP, and in some systems UDP, can inhibit carbamoyl phosphate synthetase II (CPS II), the rate-limiting enzyme of the de novo pathway. nih.govresearchgate.net This ensures that when the cellular pool of uridine nucleotides is high, their synthesis is downregulated. Conversely, phosphoribosyl pyrophosphate (PRPP), a substrate in the pathway, acts as an activator of CPS II, signaling the need for nucleotide synthesis. nih.gov

Table 2: Regulatory Molecules in UDP Synthesis

| Molecule | Role | Target Enzyme(s) |

| Uridine triphosphate (UTP) | Inhibitor | Carbamoyl phosphate synthetase II (CPS II), UCK2 nih.govresearchgate.net |

| Uridine diphosphate (UDP) | Inhibitor | Carbamoyl phosphate synthetase II (CPS II) researchgate.net |

| Cytidine triphosphate (CTP) | Inhibitor | CTP synthetase, UCK2 nih.govlibretexts.org |

| Adenosine triphosphate (ATP) | Activator | Aspartate transcarbamoylase (ATCase), UCK2 nih.govlibretexts.org |

| Phosphoribosyl pyrophosphate (PRPP) | Activator | Carbamoyl phosphate synthetase II (CPS II) nih.gov |

Uridine Diphosphate in Central Metabolic Pathways

Uridine (B1682114) Diphosphate (B83284) Glucose (UDP-glucose) in Glycogen (B147801) Synthesis and Glycogenesis

Glycogen, the primary storage form of glucose in animals, is synthesized in a process called glycogenesis. A key player in this pathway is Uridine Diphosphate Glucose (UDP-glucose), which acts as the activated form of glucose. libretexts.orgwikipedia.org

The formation of UDP-glucose is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase), also known as UTP--glucose-1-phosphate uridylyltransferase. libretexts.orgnumberanalytics.com This enzyme facilitates the reaction between glucose-1-phosphate and uridine triphosphate (UTP), resulting in the formation of UDP-glucose and pyrophosphate (PPi). vaia.comlibretexts.org The subsequent hydrolysis of pyrophosphate provides the thermodynamic driving force for this reaction. aklectures.com

Once formed, UDP-glucose serves as the immediate donor of glucose residues for the elongation of the glycogen chain. vaia.comvaia.com The enzyme glycogen synthase is responsible for transferring the glucosyl moiety from UDP-glucose to the non-reducing end of a pre-existing glycogen primer, forming an α(1→4) glycosidic bond. libretexts.orgaklectures.comwikipedia.org This process releases UDP, which can be subsequently re-phosphorylated to UTP to participate in another round of UDP-glucose synthesis. aklectures.comwikipedia.org The activity of glycogen synthase is a major regulatory point in glycogenesis and is influenced by factors such as glycogen content and muscle contraction, which can affect its affinity for UDP-glucose. nih.gov

The synthesis of glycogen is initiated by a protein called glycogenin, which can create a short glucose primer to which glycogen synthase can then add further glucose units from UDP-glucose. libretexts.orgaklectures.com

Table 1: Key Enzymes in UDP-Glucose-Mediated Glycogen Synthesis

| Enzyme | Function | Substrates | Products |

|---|---|---|---|

| UDP-glucose pyrophosphorylase (UGPase) | Catalyzes the formation of UDP-glucose. libretexts.orgnumberanalytics.com | Glucose-1-phosphate, UTP | UDP-glucose, Pyrophosphate |

| Glycogen synthase | Transfers glucose from UDP-glucose to the growing glycogen chain. aklectures.comwikipedia.org | UDP-glucose, (1,4-α-D-glucosyl)n | UDP, (1,4-α-D-glucosyl)n+1 |

Uridine Diphosphate Glucose and Derivatives in Galactose Metabolism

The metabolism of galactose, a sugar commonly found in dairy products, is primarily handled by the Leloir pathway. wikipedia.org This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for other metabolic processes. liberty.edumhmedical.com UDP-glucose and its derivative, UDP-galactose, are central to this conversion.

The key steps involving UDP-sugars in the Leloir pathway are:

Conversion of Galactose-1-Phosphate to UDP-Galactose: The enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate. wikipedia.orgwikidoc.org This reaction yields glucose-1-phosphate and UDP-galactose. medlineplus.govnih.gov

Epimerization of UDP-Galactose to UDP-Glucose: The enzyme UDP-galactose 4-epimerase (GALE) facilitates the reversible conversion of UDP-galactose back to UDP-glucose. wikipedia.orgmedcraveonline.com This step is crucial as it regenerates the UDP-glucose required for the GALT reaction to continue and also provides a mechanism for synthesizing UDP-galactose from UDP-glucose when needed for the formation of galactose-containing biomolecules. researchgate.netiiarjournals.org The mechanism of GALE involves the transient reduction of a tightly bound NAD+ cofactor. medcraveonline.comrcsb.org

Interestingly, the human GALE enzyme can also interconvert UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), a flexibility not observed in the E. coli enzyme, which is attributed to a larger active site in the human version. nih.gov Deficiencies in the GALT enzyme lead to the genetic disorder classic galactosemia. wikipedia.orgwikidoc.org

Table 2: Role of UDP-Sugars in the Leloir Pathway

| Enzyme | Function | Reaction |

|---|---|---|

| Galactose-1-phosphate uridylyltransferase (GALT) | Converts galactose-1-phosphate to UDP-galactose. medlineplus.govnih.gov | UDP-glucose + Galactose-1-phosphate ⇌ Glucose-1-phosphate + UDP-galactose |

Uridine Diphosphate Sugar Precursors in Oligosaccharide and Polysaccharide Biosynthesis

UDP-activated sugars are essential building blocks for a vast array of oligosaccharides and polysaccharides with diverse structural and functional roles in all domains of life.

Cellulose (B213188) and β-1,4-Glucan Synthesis

Cellulose, a linear polymer of β-1,4-linked glucose residues, is the most abundant biopolymer on Earth and a primary structural component of plant cell walls. glycoforum.gr.jp Its synthesis, in both plants and bacteria, relies on the enzyme cellulose synthase, which utilizes UDP-glucose as the substrate. nih.govresearchgate.net The cellulose synthase complex polymerizes glucose units from UDP-glucose into β-1,4-glucan chains. nih.govresearchgate.net While the catalytic domains of cellulose synthases are conserved across different organisms, the regulatory mechanisms can differ significantly. bioone.org In some bacteria, the initiation of cellulose synthesis may involve lipid-linked intermediates. oup.com

Peptidoglycan Biosynthesis

Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity. ontosight.aifrontiersin.org The biosynthesis of this complex polymer begins in the cytoplasm with the synthesis of UDP-activated precursors.

A key initial step is the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). ontosight.ainih.gov This process starts with UDP-N-acetylglucosamine (UDP-GlcNAc). The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc. ebi.ac.ukwikipedia.orgasm.org The resulting product is then reduced by UDP-N-acetylenolpyruvylglucosamine reductase (MurB) to form UDP-MurNAc. ontosight.ai This UDP-MurNAc molecule is a critical precursor for the subsequent steps in peptidoglycan synthesis. researchgate.netingentaconnect.comnih.gov The intracellular concentrations of these UDP-sugar precursors are tightly regulated to match the rate of peptidoglycan synthesis. nih.gov

Other Structural Polysaccharide Pathways

UDP-sugar precursors are also integral to the synthesis of other important structural polysaccharides.

Hyaluronic Acid: This glycosaminoglycan, a major component of the extracellular matrix in vertebrates, is a linear polymer of repeating disaccharide units of glucuronic acid and N-acetylglucosamine. wikipedia.orgreactome.org Its synthesis is catalyzed by hyaluronan synthases at the plasma membrane, which use UDP-glucuronic acid and UDP-N-acetylglucosamine as substrates. nih.govresearchgate.net The synthesis of UDP-glucuronic acid itself starts from UDP-glucose, which is oxidized by UDP-glucose dehydrogenase. wikipedia.orgresearchgate.net

Chitin (B13524): While not explicitly detailed in the provided context, the synthesis of chitin, a structural polysaccharide found in fungi and arthropods, also utilizes a UDP-activated sugar, specifically UDP-N-acetylglucosamine.

Uridine Diphosphate in Glycosylation Mechanisms

Uridine (B1682114) Diphosphate-Dependent Glycosyltransferases (UGTs)

UDP-dependent glycosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of a glycosyl group from a UDP-activated sugar donor to a wide array of acceptor molecules. mdpi.comoup.comoup.com This enzymatic reaction, known as glycosylation, is fundamental across all domains of life, including plants, animals, fungi, and bacteria. nih.govphysiology.org Glycosylation alters the physicochemical properties of the acceptor molecules, such as their solubility, stability, and bioactivity. maxapress.com In mammals, UGTs are crucial for the detoxification and elimination of various drugs, toxins, and endogenous compounds. nih.govexpasy.org In plants, they are involved in the biosynthesis of a vast range of natural products, regulation of phytohormones, and resistance to environmental stressors. oup.comoup.com The acceptor substrates for UGTs are diverse and include flavonoids, terpenoids, alkaloids, steroids, and phenolic acids. oup.comoup.com

The UGT superfamily is classified into families and subfamilies based on sequence identity. In mammals, the superfamily is divided into four families: UGT1, UGT2, UGT3, and UGT8. nih.govphysiology.orgresearchgate.netphysiology.org The UGT1 and UGT2 families are primarily responsible for the glucuronidation of a wide range of compounds. researchgate.net Plant UGTs are categorized into the Glycosyltransferase Family 1 (GT1) and are further divided into phylogenetic groups. mdpi.com For instance, the Arabidopsis thaliana UGT gene family is classified into 14 distinct groups (A-N). frontiersin.org The number of UGT genes can vary significantly among different species, with genome-wide analyses identifying over 100 UGTs in various plants like Arabidopsis, Zea mays, and cotton. frontiersin.org

Phylogenetic analyses of UGTs provide insights into their evolutionary history and functional divergence. oup.commicropublication.org These studies often reveal that UGTs with similar substrate specificities cluster together. For example, flavonoid 3-O-glycosyltransferases, 5-O-glycosyltransferases, and 7-O-glycosyltransferases each form distinct phylogenetic clades. nih.gov The evolutionary relationships among UGTs are also reflected in the conservation of their gene structures, such as the number and arrangement of introns and exons. frontiersin.org The continuous discovery and characterization of new UGTs lead to ongoing refinements in their evolutionary classification. frontiersin.org

Table 1: Classification of Selected UGT Phylogenetic Groups and Their Characteristics

| Phylogenetic Group | Representative UGTs | Known Functions/Substrates | Key Features |

| A | UGT79/91/94/721 | Flavonoids | Significant expansion in angiosperms. oup.com |

| D | UGT73 | Triterpenoids, Steroids | Involved in glycosylation of oleanane-type triterpenoids. researchgate.net |

| E | UGT71/72/88 | Flavonoids, Triterpenoids, Phytohormones | Broad substrate specificity. maxapress.comoup.com |

| G | UGT85 | Flavonoids | Significant expansion in cultivated tea plants. oup.com |

| L | UGT74/75/84 | Flavonoids | Significant expansion in angiosperms. oup.com |

| O | - | Plant hormones | Primarily responsible for glycosylation of plant hormones. frontiersin.org |

UGTs catalyze glycosyl transfer through an inverting mechanism, which involves a direct single displacement (SN2)-like reaction. oup.comfrontiersin.org This process results in the inversion of the stereochemistry at the anomeric carbon of the sugar donor. frontiersin.orgmdpi.com The catalytic mechanism can be broken down into key steps: substrate recognition and binding, glycosyl transfer, and product release. frontiersin.org For O-glycosylation, the reaction is facilitated by a highly conserved catalytic dyad, typically consisting of a histidine (His) and an aspartic acid (Asp) residue. frontiersin.org The catalytic base, often a histidine residue, deprotonates the hydroxyl group of the acceptor molecule, making it a better nucleophile. frontiersin.orgnih.gov The activated acceptor then attacks the anomeric carbon (C1) of the UDP-sugar, leading to the formation of a glycosidic bond and the release of the UDP leaving group. oup.comnih.gov In contrast, N- and S-glycosylation are thought to occur without the need for a proton transfer step, depending on the positioning of the acceptor relative to the donor. oup.commdpi.com

UGTs exhibit a broad range of substrate specificity for acceptor molecules, which is a key factor in their diverse biological roles. mdpi.comnih.gov This promiscuity allows a single UGT to act on multiple structurally unrelated compounds. nih.gov The N-terminal domain of the UGT protein is more variable and is primarily responsible for binding the acceptor substrate. maxapress.comfrontiersin.org

In contrast to their broad acceptor specificity, UGTs generally show high specificity for their glycosyl donor, which is typically a UDP-activated sugar. oup.com The most common sugar donor for plant UGTs is UDP-glucose, but others like UDP-galactose, UDP-rhamnose, UDP-xylose, and UDP-glucuronic acid are also utilized. maxapress.commdpi.com The C-terminal domain of the UGT, which is more conserved, is responsible for recognizing and binding the UDP-sugar donor. mdpi.comfrontiersin.org The preference for a specific sugar donor is determined by key amino acid residues within the C-terminal domain, particularly within the conserved Plant Secondary Product Glycosyltransferase (PSPG) motif. oup.com For example, a glutamine (Q) residue at a specific position is associated with a preference for UDP-glucose, while a histidine (H) at the same position favors UDP-galactose. oup.comfrontiersin.org

Table 2: Common UDP-Sugar Donors Utilized by UGTs

| UDP-Sugar Donor | Abbreviation |

| UDP-glucose | UDP-Glc |

| UDP-galactose | UDP-Gal |

| UDP-glucuronic acid | UDP-GlcA |

| UDP-xylose | UDP-Xyl |

| UDP-rhamnose | UDP-Rha |

| UDP-arabinose | UDP-Ara |

The three-dimensional structures of UGTs are crucial for understanding their catalytic mechanisms and substrate recognition. oup.comnih.gov X-ray crystallography has been the primary technique used to determine the structures of numerous UGTs. maxapress.comnih.govnih.gov

Crystal structures of UGTs have been solved in complex with various substrates (acceptors and donor analogs) and products, providing valuable snapshots of the catalytic process. unirioja.esnih.gov These structures have revealed how UGTs recognize and bind a wide variety of acceptor molecules, including flavonoids like kaempferol, quercetin (B1663063), and myricetin. nih.govresearchgate.net For example, the crystal structure of Vitis vinifera UGT (VvGT1) in complex with UDP-glucose and quercetin revealed the key interactions for substrate binding. iucr.org The analysis of these complexes demonstrates the plasticity of the acceptor-binding site, which can accommodate different substrates in various orientations. unirioja.esnih.gov This structural flexibility is a key determinant of the substrate promiscuity observed in many UGTs. unirioja.es

All structurally characterized plant UGTs adopt a GT-B fold, which consists of two distinct Rossmann-like domains: an N-terminal domain and a C-terminal domain. maxapress.comportlandpress.comcatalysis.blog A cleft between these two domains forms the active site where the donor and acceptor substrates bind. oup.comportlandpress.com The N-terminal domain is primarily involved in binding the acceptor substrate, while the C-terminal domain binds the UDP-sugar donor. frontiersin.orgnih.gov

A highly conserved 44-amino-acid sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) motif is a hallmark of plant UGTs and is located in the C-terminal domain. frontiersin.orgfrontiersin.orgmdpi.com This motif plays a critical role in binding the UDP moiety of the sugar donor. frontiersin.orgfrontiersin.org The tryptophan residue at the beginning of the PSPG motif forms a π-stacking interaction with the uracil (B121893) ring of UDP. oup.com While the PSPG motif is crucial, residues outside this region, including those in the N-terminal domain, also contribute to donor specificity. frontiersin.org The active site architecture is further defined by key catalytic residues, such as a conserved histidine, which acts as the catalytic base in O-glycosylation. frontiersin.org

Structural Biology of UGTs

Conformational Dynamics and Allosteric Modulation

Glycosyltransferases (GTs), the enzymes that utilize UDP-sugars, are not static entities. Their function is intricately linked to their three-dimensional structure and dynamic movements. Many GTs, particularly those in the GT-B superfamily, exhibit significant conformational changes upon substrate binding. nih.govresearchgate.net These enzymes typically have two distinct domains and can exist in "open" and "closed" conformations. nih.gov The binding of the UDP-sugar donor often induces a conformational shift, a "lid-like" motion where a flexible loop covers the bound donor, creating a specific binding site for the acceptor molecule. researchgate.net This sequential binding mechanism, where the UDP-sugar binds first, has been observed in several GT-B enzymes. nih.gov

This inherent flexibility is crucial for the ability of glycosyltransferases to recognize and act upon a wide range of donor and acceptor substrates. researchgate.net The dynamic nature of these enzymes also allows for allosteric modulation, where the binding of a molecule at a site distinct from the active site can influence the enzyme's catalytic activity. tum.denih.gov This regulation can be achieved through various mechanisms, including protein-protein interactions and post-translational modifications, which can alter the conformational equilibrium of the enzyme. nih.govtum.de For instance, the interaction of the enzyme Alg13 with its partner Alg14 at the endoplasmic reticulum membrane is modulated by its C-terminal region, highlighting the importance of these dynamics in cellular processes. nih.gov Understanding these conformational dynamics is key to deciphering the complex regulation of glycosylation pathways. tum.de

Biological Outcomes of Uridine Diphosphate-Mediated Glycosylation

The transfer of sugars from UDP-activated donors to various acceptor molecules, a process known as glycosylation, has profound and diverse biological consequences. nih.govontosight.ai This fundamental biochemical reaction is critical for the synthesis and function of numerous biological molecules, impacting everything from the structural integrity of cells to the detoxification of foreign compounds. nih.govnih.govlongdom.org

Glycoprotein (B1211001) and Glycolipid Biosynthesis

Uridine diphosphate (B83284) is indispensable for the biosynthesis of glycoproteins and glycolipids, which are vital components of cell membranes and play crucial roles in cellular recognition, signaling, and adhesion. ontosight.aifiveable.me UDP-activated sugars, such as UDP-glucose, UDP-galactose, and UDP-N-acetylglucosamine, serve as the direct donors for the addition of sugar residues to proteins and lipids. ontosight.aiontosight.aiembopress.org

For example, UDP-glucose is a precursor for the synthesis of UDP-galactose, which is then used by galactosyltransferases to add galactose to acceptor molecules, forming essential components of glycoproteins and glycolipids. ontosight.aiontosight.ai Similarly, UDP-N-acetylgalactosamine (UDP-GalNAc) is a key building block for the production of mucin-type O-glycans, which are major components of mucus and are involved in cell signaling and immune defense. wikipedia.org The availability of these UDP-sugars is a critical factor in ensuring the proper glycosylation of proteins and lipids, which in turn affects their folding, stability, and function. fiveable.meembopress.org Deficiencies in the metabolic pathways that produce these UDP-sugars can lead to serious diseases. ontosight.ai

Table 1: Key UDP-Sugars in Glycoprotein and Glycolipid Biosynthesis

| UDP-Sugar | Precursor(s) | Key Enzyme(s) | Role in Glycosylation |

| UDP-glucose | Glucose-1-phosphate, UTP | UDP-glucose pyrophosphorylase | Precursor for other UDP-sugars, donor for glycogen (B147801) and glycoprotein synthesis. ontosight.ai |

| UDP-galactose | UDP-glucose | UDP-glucose 4'-epimerase | Donor of galactose for glycoprotein and glycolipid synthesis. ontosight.aiontosight.ai |

| UDP-N-acetylglucosamine | Glucosamine-6-phosphate | Glucosamine-6-phosphate acetyltransferase | Donor of GlcNAc for N-linked and O-linked glycosylation. embopress.org |

| UDP-N-acetylgalactosamine | UDP-N-acetylglucosamine | UDP-glucose 4-epimerase | Donor of GalNAc for mucin-type O-glycans and glycolipids. wikipedia.org |

Plant Specialized Metabolite Glycosylation and Functional Modulation

In plants, uridine diphosphate-dependent glycosyltransferases (UGTs) are responsible for the glycosylation of a vast array of specialized metabolites, including terpenoids, flavonoids, and alkaloids. nih.govlongdom.orgnih.gov This glycosylation is a key modification that significantly impacts the properties of these compounds. longdom.orgoup.com By attaching a sugar moiety, plants can enhance the water solubility and stability of these metabolites, which facilitates their storage within the cell. nih.govlongdom.org

Glycosylation also plays a crucial role in modulating the biological activity of these compounds. nih.govmaxapress.com For some metabolites, glycosylation is a means of storing them in an inactive form, with their bioactivity being released upon the removal of the sugar group. nih.gov In other cases, the glycosylated form itself is the active molecule. nih.gov The diverse family of plant UGTs exhibits a high degree of specificity for their sugar donors, primarily using UDP-glucose, but can be more promiscuous with respect to their acceptor substrates, allowing for the creation of a wide diversity of glycosylated natural products. nih.govmaxapress.com

Table 2: Examples of Plant Specialized Metabolites Glycosylated by UGTs

| Metabolite Class | Example Compound | Function Modulated by Glycosylation |

| Flavonoids | Anthocyanins | Pigment stability and color. nih.gov |

| Terpenoids | Triterpenoid saponins | Bioactivity, often requiring complex glycosylation patterns. nih.gov |

| Phenylpropanoids | Lignans | Solubility and cellular localization. nih.gov |

| Alkaloids | Nicotine | Storage and detoxification. |

Xenobiotic Glucuronidation and Detoxification Pathways Mediated by UGTs

Uridine diphosphate-glucuronosyltransferases (UGTs) are central to a major detoxification pathway in mammals known as glucuronidation. uef.fimdpi.com This process involves the conjugation of a wide range of xenobiotics—foreign compounds such as drugs, environmental pollutants, and toxins—with glucuronic acid, which is derived from the cofactor uridine diphosphate-glucuronic acid (UDPGA). uef.fimdpi.com This conjugation reaction, catalyzed by UGTs primarily in the liver, significantly increases the water solubility of the xenobiotics. uef.finih.gov

The resulting glucuronide conjugates are more easily excreted from the body in urine and bile. uef.finih.gov This process effectively inactivates and eliminates potentially harmful substances, playing a protective role against their toxic effects. uef.fi The UGT enzyme superfamily comprises multiple isoforms with varying substrate specificities, allowing for the detoxification of a broad spectrum of compounds. nih.goveur.nl

Role in Extracellular Matrix Component Synthesis

Uridine diphosphate is a critical precursor for the synthesis of essential components of the extracellular matrix (ECM), the complex network of molecules that provides structural and biochemical support to surrounding cells. Specifically, UDP-sugars are the building blocks for glycosaminoglycans (GAGs), long, unbranched polysaccharides that are major constituents of the ECM. fiveable.meontosight.ai

One of the most prominent GAGs is hyaluronan, which is synthesized by hyaluronan synthase enzymes at the cell membrane. researchgate.net These enzymes sequentially add glucuronic acid and N-acetylglucosamine, both derived from their respective UDP-sugar forms (UDP-glucuronic acid and UDP-N-acetylglucosamine), to a growing polysaccharide chain that is then extruded into the extracellular space. researchgate.net Other GAGs, such as chondroitin (B13769445) sulfate (B86663) and dermatan sulfate, are also synthesized using UDP-sugars, including UDP-N-acetylgalactosamine 4-sulfate. ontosight.ai The synthesis of these UDP-sugar precursors is tightly regulated to ensure the proper assembly and function of the ECM, which is vital for tissue hydration, cell signaling, and maintaining tissue structure. fiveable.meontosight.ai

Uridine Diphosphate in Extracellular Signaling and Purinergic Receptor Activation

P2Y Receptor Subtypes as Uridine (B1682114) Diphosphate (B83284) Receptors

Uridine diphosphate is recognized by a specific group of P2Y receptors, which are G protein-coupled receptors (GPCRs). scbt.comscbt.com The P2Y receptor family consists of eight mammalian subtypes, each with distinct nucleotide preferences. guidetopharmacology.org

P2Y6 Receptor: Ligand Binding and Activation Characteristics

The P2Y6 receptor is the primary receptor for UDP. guidetopharmacology.orgaai.org Activation of the P2Y6 receptor by its natural ligand, UDP, initiates a series of intracellular signaling events. scbt.com This receptor is widely expressed in various tissues, including those of the immune, nervous, and cardiovascular systems. scbt.com The interaction between UDP and the P2Y6 receptor is specific and leads to conformational changes in the receptor, which in turn activates associated G proteins. scbt.com Selective antagonists, such as MRS2578, can competitively block the binding of UDP to the P2Y6 receptor, thereby inhibiting its activation. scbt.comaai.org

P2Y2, P2Y4, and P2Y14 Receptor Interactions with Uridine Diphosphate and Derivatives

While P2Y6 is the main receptor for UDP, other P2Y subtypes also interact with uridine nucleotides. researchgate.net

P2Y2 Receptor: The P2Y2 receptor is activated by both UTP and ATP. aai.orgguidetopharmacology.org

P2Y4 Receptor: The human P2Y4 receptor is selectively activated by UTP, not UDP. guidetopharmacology.org However, the rat P2Y4 receptor can be activated by both ATP and UTP. guidetopharmacology.org

P2Y14 Receptor: The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose. guidetopharmacology.orgatsjournals.org Interestingly, UDP itself has been shown to act as a competitive antagonist at the human P2Y14 receptor, while it is a potent agonist at the rat P2Y14 receptor, highlighting species-specific differences. nih.gov Some studies suggest that UDP can also act as an agonist at the human P2Y14 receptor. oncotarget.comresearchgate.net

Intracellular Signaling Cascades Mediated by Uridine Diphosphate-Activated Receptors

The activation of P2Y receptors by UDP initiates downstream signaling cascades that are crucial for cellular responses. scbt.com These pathways primarily involve Gq-coupled phospholipase C activation and G_i_-coupled adenylate cyclase inhibition. guidetopharmacology.orgguidetopharmacology.org

Gq-coupled Phospholipase C (PLC) Activation and Calcium Signaling

A major signaling pathway for UDP-activated receptors, particularly P2Y6, involves the coupling to Gq proteins. guidetopharmacology.orgguidetopharmacology.orgnih.gov This coupling leads to the activation of phospholipase C (PLC). guidetopharmacology.orgguidetopharmacology.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scbt.com IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm and increasing intracellular calcium concentrations. frontiersin.orgguidetopharmacology.orgalzdiscovery.org This calcium signaling is a key component in many cellular responses mediated by UDP. alzdiscovery.orgplos.org

MAP Kinase (MAPK) and NF-κB Pathway Activation

UDP-activated P2Y6 receptors can also stimulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. plos.org In various cell types, UDP has been shown to induce the phosphorylation and activation of ERK1/2, a member of the MAPK family. aai.orgplos.org This activation can be involved in processes like cell proliferation and the production of inflammatory mediators. oncotarget.com Furthermore, UDP-P2Y6 signaling can lead to the activation of the NF-κB pathway, a critical regulator of inflammatory gene expression. plos.orgaai.org For instance, in intestinal epithelial cells, UDP stimulation leads to the phosphorylation of NF-κB-p65 and the subsequent expression and release of the chemokine CXCL8. aai.org

Adenylate Cyclase Inhibition and cAMP Modulation

In contrast to the Gq-coupled pathways, some UDP-activated receptors, like P2Y14, are coupled to Gi proteins. guidetopharmacology.orgguidetopharmacology.orgnih.gov Activation of these receptors leads to the inhibition of adenylate cyclase, the enzyme responsible for producing cyclic AMP (cAMP). guidetopharmacology.orgguidetopharmacology.org This results in a decrease in intracellular cAMP levels. aai.org The modulation of cAMP levels is another important mechanism through which UDP can regulate cellular functions. plos.org

Autocrine and Paracrine Roles of Extracellular Uridine Diphosphate

Uridine diphosphate (UDP), once primarily known for its intracellular roles in metabolism, is now recognized as a critical extracellular signaling molecule. fiveable.me When released into the extracellular space, UDP functions as a nucleotide messenger, activating specific purinergic receptors on the cell that released it (autocrine signaling) or on adjacent cells (paracrine signaling). aai.orgmdpi.comnih.gov This signaling is a fundamental mechanism for cell-to-cell communication, particularly in response to cellular stress, damage, infection, and inflammation. aai.orgnih.gov

Extracellular nucleotides like UDP are considered damage-associated molecular patterns (DAMPs). researchgate.netresearchgate.net Under normal conditions, their concentration in the extracellular environment is low. aai.org However, upon cell injury, mechanical stress, or infection, cells release significant amounts of nucleotides. aai.orgnih.gov UDP can be released from damaged or dying cells or via specific mechanisms in intact cells, such as through pannexin-1 hemichannels, which can be cleaved by caspases during apoptosis. mdpi.comresearchgate.netnih.gov Once in the extracellular milieu, UDP primarily interacts with the G protein-coupled P2Y6 receptor, for which it is the specific endogenous agonist. nih.govaacrjournals.org Activation of the P2Y6 receptor initiates intracellular signaling cascades that lead to a wide array of cellular responses. nih.govscbt.com

The autocrine and paracrine actions of UDP are crucial for coordinating local tissue responses. For instance, in the immune system, UDP released from stimulated or infected macrophages can act back on the same cells or on neighboring macrophages to enhance the production and release of inflammatory mediators like chemokines. mdpi.comnih.gov This creates a positive feedback loop that amplifies the inflammatory response to recruit other immune cells to the site of infection or injury. aai.orgmdpi.com Similarly, UDP released from apoptotic cells can act as a "find-me" signal, stimulating the phagocytic activity of microglia in the central nervous system to clear cellular debris. nih.gov This signaling can also modulate the cellular phenotype, for example, by switching microglia from a migratory to a phagocytic state. nih.gov

This localized signaling is not confined to the immune system. In the vascular system, extracellular nucleotides participate in the tonic control of resistance arteries through the autocrine activation of P2Y6 in response to pressure changes. ahajournals.org During viral infections, UDP released from infected apoptotic cells can protect neighboring cells from the virus in a paracrine manner by inducing the production of interferon-beta (IFN-β). nih.gov These examples underscore the importance of UDP-mediated autocrine and paracrine signaling as a versatile mechanism for regulating tissue homeostasis and orchestrating responses to pathological challenges. mdpi.comahajournals.orgphysiology.org

Detailed Research Findings on UDP's Autocrine and Paracrine Signaling

The table below summarizes key research findings illustrating the autocrine and paracrine functions of extracellular UDP across various cell types and conditions.

| Cell Type | Stimulus | Receptor | Cellular Effect | Signaling Type | Reference |

| Monocytic Cells (THP-1) | Lipopolysaccharide (LPS) | P2Y6 | Increased production and release of Interleukin-8 (IL-8). | Autocrine | nih.govnih.gov |

| Microglia | UDP released from damaged neurons | P2Y6 | Stimulates phagocytosis of myelin debris and apoptotic neurons; switches phenotype from migratory to phagocytic. | Paracrine | nih.gov |

| RAW 264.7 Macrophages | Vesicular Stomatitis Virus (VSV) Infection | P2Y6 | Secretion of IFN-β, protecting surrounding cells from viral infection. | Autocrine/Paracrine | nih.gov |

| RAW 264.7 Macrophages | Bacterial Infection / UDP treatment | P2Y6 | Enhanced release of Monocyte Chemoattractant Protein-1 (MCP-1), leading to monocyte/macrophage recruitment. | Autocrine/Paracrine | aai.org |

| Vascular Smooth Muscle Cells | Pressure Increase | P2Y6 | Contributes to myogenic tone in resistance arteries. | Autocrine | ahajournals.org |

| Human Endometrial Epithelial Cells | UDP-glucose (metabolized to UDP) | P2Y14 | Induction of IL-8 production, contributing to mucosal immunity. | Paracrine/Autocrine | aai.org |

Roles of UDP in Different Physiological and Pathological Conditions

The following table outlines the diverse roles of UDP-mediated signaling in various health and disease states.

| Condition | Role of UDP Signaling | Key Receptor Involved | Outcome | Reference |

| Bacterial Infection | Promotes host defense by recruiting monocytes and macrophages via chemokine release. | P2Y6 | Enhanced clearance of invading bacteria. | aai.org |

| Viral Infection | Acts as a danger signal to induce antiviral IFN-β production. | P2Y6 | Protects cells and mice from viral infection. | nih.gov |

| Neuroinflammation | Functions as a "find-me" signal for microglial phagocytosis of debris from damaged neurons. | P2Y6 | Can either be protective by clearing debris or detrimental by contributing to chronic inflammation. | nih.govresearchgate.net |

| Inflammation | Modulates the production of pro-inflammatory chemokines and cytokines in immune cells. | P2Y6 | Amplifies the local inflammatory response. | mdpi.comnih.gov |

| Vascular Tone Regulation | Participates in the local control of blood flow in response to mechanical stimuli (pressure). | P2Y6 | Contributes to the maintenance of arteriolar myogenic tone. | ahajournals.org |

| Subarachnoid Hemorrhage | Exacerbates neuronal apoptosis when released from damaged cells. | P2Y14 | Contributes to early brain injury after hemorrhage. | ahajournals.org |

Molecular and Cellular Implications of Uridine Diphosphate in Pathophysiological Processes Strictly Excluding Clinical Human Trial Data

Modulation of Inflammatory Responses and Immune Cell Recruitment

Uridine (B1682114) diphosphate (B83284) (UDP) plays a significant role in modulating inflammatory responses primarily through its interaction with the P2Y6 receptor, a G protein-coupled receptor. plos.orgplos.orgnih.gov Activation of the P2Y6 receptor by UDP has been shown to potentiate pro-inflammatory responses in various cell types, including macrophages and epithelial cells. plos.orgplos.org

In macrophages, UDP binding to the P2Y6 receptor can trigger the release of several pro-inflammatory mediators. plos.orgnih.gov For instance, in cell-based studies, the expression of P2Y6 in astrocytoma cells led to a robust, agonist-dependent secretion of inflammatory molecules such as interleukin-8 (IL-8), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and GRO1. plos.orgnih.gov Similarly, in human bronchial epithelial cells, UDP stimulation of P2Y6 receptors induced the production of IL-6 and IL-8. plos.org This effect is linked to the activation of downstream signaling pathways, including p38 and ERK1/2 MAPK, and NF-κB. plos.org

UDP also contributes to the recruitment of immune cells to sites of inflammation. ahajournals.orgaai.org It can induce the expression of chemokines and adhesion molecules, which are crucial for leukocyte rolling and adhesion. ahajournals.org Specifically, UDP has been shown to promote the expression of monocyte chemoattractant protein-1 (MCP-1/CCL2), which in turn mediates the recruitment of monocytes and macrophages to combat bacterial infections. aai.org Furthermore, the UDP-P2Y6 receptor axis has been implicated in chronic inflammatory conditions like allergic asthma and colitis by promoting leukocyte activation and recruitment. ahajournals.org In allergic asthma models, UDP can be converted to UDP-glucose, which activates the P2Y14 receptor on eosinophils, amplifying their accumulation in the lungs. researchgate.net

Interestingly, the role of the P2Y6 receptor in inflammation can be complex. While it generally promotes pro-inflammatory responses, in some contexts, it can also have suppressive effects. For example, in a model of allergic lung inflammation, macrophage P2Y6 receptor signaling was found to selectively activate NFATC2, leading to an innate IL-12/IFN-γ axis that prevents type 2 allergic inflammation. nih.gov

Table 1: Effects of UDP on Inflammatory Mediator Release

| Cell Type | Inflammatory Mediator Released | Receptor Involved | Reference |

| 1321N1 Astrocytoma Cells | IL-8, IL-6, MCP-1, GRO1 | P2Y6 | plos.orgnih.gov |

| Human Bronchial Epithelial Cells | IL-6, IL-8 | P2Y6 | plos.org |

| Macrophages | IL-12p40 | P2Y6 | nih.gov |

| Microglia (Sandhoff Disease Model) | Macrophage Inflammatory Protein-1α (MIP-1α) | - | nih.gov |

Cellular Stress Response Pathways Involving Uridine Diphosphate

Uridine diphosphate (UDP) and its derivatives are deeply integrated into cellular stress response pathways, particularly those related to the endoplasmic reticulum (ER). The ER is a critical organelle for protein folding and modification, and disruptions in its function lead to ER stress and the activation of the unfolded protein response (UPR). nih.govumich.edu

A key connection between UDP and ER stress lies in the process of N-linked glycosylation. The availability of UDP-N-acetylglucosamine (UDP-GlcNAc), derived from glucose and glutamine via the hexosamine biosynthetic pathway, is essential for the proper folding of proteins in the ER. nih.gov A lack of glucose or glutamine can interrupt this pathway, leading to an accumulation of unfolded or misfolded proteins and subsequent ER stress. nih.gov

The enzyme UDP-glucose:glycoprotein (B1211001) glucosyltransferase (UGGT1) acts as a quality control checkpoint in the ER. molbiolcell.org It recognizes improperly folded glycoproteins and re-glucosylates them, promoting their re-association with chaperones for another attempt at proper folding. molbiolcell.org This process helps to limit the aggregation of misfolded proteins. molbiolcell.org

Furthermore, the hydrolysis of UDP to UMP by the ER-located enzyme ectonucleoside triphosphate diphosphohydrolase 5 (ENTPD5) is crucial for efficient N-glycosylation. nih.gov Reduced ENTPD5 expression can lead to decreased UDP hydrolysis, which in turn limits the availability of UDP-glucose for protein glycosylation, resulting in the accumulation of unfolded proteins and ER stress. nih.gov

Cellular stress can also be induced by the accumulation of intermediary metabolites like UDP-galactose, an intermediate in the D-galactose metabolic pathway. pnas.org This accumulation can halt cell growth and trigger stress signals that alter gene expression to restore metabolic balance. pnas.org The cellular stress response also involves antioxidant and detoxifying enzymes, some of which, like uridine diphosphate glucuronosyltransferase (UGT), are involved in protecting cells from damage caused by reactive oxygen species and other toxins. jfda-online.com

Molecular Basis of Uridine Diphosphate Involvement in Disease Models

Metabolic Dysregulation in Glycogen (B147801) Storage Disorders and Related Conditions

Uridine diphosphate (UDP) is a central molecule in glycogen metabolism. Its derivative, UDP-glucose (UDP-Glc), serves as the direct precursor for glycogen synthesis, a process catalyzed by glycogen synthase. ontosight.aiontosight.ai The synthesis of UDP-glucose from glucose-1-phosphate and uridine triphosphate (UTP) is carried out by the enzyme UDP-glucose pyrophosphorylase (UGP). ontosight.aiontosight.ai Therefore, the regulation of UGP activity is critical for maintaining glucose and glycogen homeostasis. ontosight.ai

Dysregulation of enzymes involved in the UDP-glucose pathway can lead to metabolic disorders, including glycogen storage diseases. ontosight.aiontosight.ai Mutations in the gene encoding UGP can result in impaired glycogen synthesis and other metabolic abnormalities. ontosight.ai In these conditions, the inability to efficiently synthesize or utilize UDP-glucose disrupts the normal storage and release of glucose, leading to a range of pathological consequences depending on the specific enzyme deficiency.

Mechanistic Insights into UGT-Related Glucuronidation Deficiencies

Uridine diphosphate glucuronosyltransferases (UGTs) are a family of enzymes that play a crucial role in the detoxification and elimination of a wide variety of both endogenous and exogenous substances. nih.govwikipedia.org The process, known as glucuronidation, involves the transfer of a glucuronic acid moiety from the high-energy donor molecule, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate. nih.govwikipedia.org This reaction increases the water solubility of the substrate, facilitating its excretion from the body. nih.gov

Deficiencies in UGT enzymes can lead to impaired metabolism of their substrates, resulting in various pathological conditions. nih.govwikipedia.org A well-known example is Gilbert's syndrome, which is caused by a genetic deficiency in the UGT1A1 isoform and is characterized by hyperbilirubinemia. nih.gov More severe inherited deficiencies of multiple UGT isoforms can lead to conditions like Crigler-Najjar syndrome, type I. researchgate.net

The mechanism of glucuronidation involves a serine hydrolase-like mechanism with key histidine and aspartic acid residues in the UGT enzyme. nih.gov Deficiencies can arise from mutations that affect the enzyme's catalytic activity, its stability, or its expression levels. For example, in cats, a deficiency in acetaminophen (B1664979) glucuronidation is due to the UGT1A6 gene being a pseudogene, leading to reduced diversity of expressed hepatic UGT1A isoforms. oup.com

Furthermore, impaired UGT function can exacerbate cellular stress. For instance, low levels of UGT1A1 have been linked to increased endoplasmic reticulum stress and oxidative stress, leading to hepatocyte apoptosis and necroptosis, thereby contributing to the progression of liver injury. wjgnet.com

Uridine Diphosphate Signaling in Cancer Cell Biology and Tumor Microenvironment Dynamics

Uridine diphosphate (UDP) and its associated signaling pathways have emerged as significant players in cancer cell biology and the dynamics of the tumor microenvironment. The enzyme UDP-glucose pyrophosphorylase 2 (UGP2), which synthesizes UDP-glucose, is often upregulated in various cancers, including pancreatic ductal adenocarcinoma (PDAC), and its high expression correlates with poor prognosis. tandfonline.compnas.orgbiorxiv.orgnih.gov

UGP2 is critical for cancer cell growth and metabolism through its roles in glycogen synthesis and protein N-glycosylation. pnas.orgnih.gov Cancer cells, particularly those in nutrient-deprived environments, rely on glycogen stores for survival, and the loss of UGP2 leads to decreased intracellular glycogen and reduced cell viability, especially under low-glucose conditions. nih.gov Additionally, UGP2-dependent N-glycosylation is crucial for the function of key proteins involved in cancer cell survival and proliferation, such as the epidermal growth factor receptor (EGFR). pnas.orgnih.gov

In the tumor microenvironment, UDP can act as a danger signal, released from damaged or dying cells, including those treated with chemotherapy like doxorubicin. nih.govoncotarget.com This extracellular UDP can then activate the P2Y6 receptor, which is often aberrantly expressed in tumor tissues. nih.govoncotarget.com Activation of the UDP/P2Y6 signaling pathway has been shown to promote breast cancer cell migration and invasion. nih.govoncotarget.com This is mediated, at least in part, by the increased expression and activity of matrix metalloproteinase-9 (MMP-9), which is regulated by the MAPKs and NF-κB signaling pathways downstream of P2Y6 activation. nih.govoncotarget.com

Furthermore, extracellular UDP can influence the immune landscape of the tumor microenvironment. It can modulate the function of tumor-associated macrophages (TAMs) through the P2Y6 receptor, contributing to an immunosuppressive environment that can hinder anti-tumor immune responses. researchgate.net The hedgehog signaling pathway, which can be manipulated by the tumor microenvironment, has been shown to alter macrophage metabolism, including the uridine diphosphate N-acetylglucosamine biosynthetic pathway, affecting their immune-suppressive state. eurekalert.org

Table 2: Role of UGP2 in Different Cancer Types

| Cancer Type | Role of UGP2 | Key Findings | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Promotes growth and metabolism | Regulates glycogen synthesis and N-glycosylation of proteins like EGFR. pnas.orgnih.gov High expression correlates with poor prognosis. tandfonline.com | tandfonline.compnas.orgnih.gov |

| Glioma | Promotes cell growth and motility | Identified as a progression marker. | tandfonline.com |

| Gallbladder Cancer | Associated with poor prognosis | Positive correlation between UGP2 expression and poor prognosis. | tandfonline.com |

| Non-small cell lung cancer, Stomach adenocarcinoma | Associated with poor prognosis | High UGP2 expression correlated with worse prognosis. | tandfonline.com |

| Breast Cancer | Promotes metastasis | UDP released by chemotherapy activates P2Y6, increasing migration and invasion. nih.govoncotarget.com | nih.govoncotarget.com |

Biochemical Roles in Cardiovascular System Regulation (e.g., Inotropic Effects)

Uridine diphosphate (UDP) and its precursor, uridine triphosphate (UTP), play multifaceted roles in the regulation of the cardiovascular system. nih.govahajournals.org These nucleotides exert their effects by activating various P2Y receptors expressed on cardiovascular cells, including cardiomyocytes, vascular smooth muscle cells, and endothelial cells. nih.govahajournals.org

In the heart, both UTP and UDP have been shown to have positive inotropic effects, meaning they increase the force of myocardial contraction. ahajournals.orgnih.gov UTP is thought to act primarily through P2Y2 receptors, while UDP mediates its inotropic effects via P2Y6 receptors. ahajournals.org The signaling pathway downstream of P2Y6 activation involves the generation of inositol (B14025) trisphosphate (IP3), which leads to an increase in intracellular calcium and subsequent myocyte contraction. ahajournals.org This suggests that extracellular pyrimidines could be important factors in cardiac function and disease. nih.govahajournals.org

In the vasculature, UDP and UTP contribute to the regulation of vascular tone. nih.govresearchgate.net Their effects can be either vasoconstrictive or vasodilatory, depending on the specific P2Y receptor subtype activated and the cell type involved. nih.gov Activation of P2Y receptors on vascular smooth muscle cells typically leads to vasoconstriction, while activation on endothelial cells often results in vasodilation through the production of nitric oxide. nih.gov The P2Y6 receptor, in particular, has been shown to be crucial for maintaining proper arterial tone and is involved in the vasoconstrictor responses to uracil (B121893) nucleotides. ahajournals.org

Beyond the regulation of vascular tone and cardiac contractility, UDP and its derivatives are also implicated in other cardiovascular processes. For example, UDP-GalNAc polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), which use a UDP derivative as a substrate, are involved in the O-glycosylation of proteins that are critical for cardiovascular homeostasis. aginganddisease.orgsemanticscholar.org Abnormalities in this process have been linked to various cardiovascular diseases, including heart failure, coronary artery disease, and myocardial hypertrophy. aginganddisease.orgsemanticscholar.org

Neurobiochemical Aspects of Uridine Diphosphate in Nervous System Function

Uridine diphosphate (UDP), a pyrimidine (B1678525) nucleotide, plays a significant role as an extracellular signaling molecule within the central nervous system (CNS). nih.govelte.hu While its intracellular functions in nucleic acid and membrane synthesis are well-established, its extracellular actions, mediated by specific purinergic receptors, are crucial in various neurobiochemical processes, including neuromodulation, glial cell activity, and the pathophysiology of nervous system disorders. nih.govelte.huontosight.ai The brain primarily utilizes the salvage pathway for nucleotide synthesis, with uridine being the main pyrimidine nucleoside taken up from circulation. nih.govelte.hu This uridine is then phosphorylated to form uridine nucleotides like UDP, which can be released from both neurons and glial cells to act on cell surface receptors. nih.govelte.hu

UDP as a Neuromodulator and Signaling Molecule

UDP exerts its effects by activating specific subtypes of P2Y receptors, which are G protein-coupled receptors. frontiersin.orgeurekaselect.com UDP is the principal endogenous agonist for the P2Y6 receptor, but it can also activate the P2Y4 receptor at higher concentrations. frontiersin.orgnih.govmdpi.com Additionally, UDP-sugar conjugates, such as UDP-glucose, are the specific ligands for the P2Y14 receptor. nih.govmdpi.comahajournals.org

Research in animal models has elucidated several neuromodulatory roles for UDP:

Appetite Regulation: In the hypothalamus, an area of the brain critical for regulating energy balance, UDP has been identified as a key signaling molecule. maxplanckneuroscience.orgmpg.de Studies in mice have shown that UDP specifically activates orexigenic (appetite-stimulating) neurons through the P2Y6 receptor, leading to an increase in food intake. maxplanckneuroscience.orgmpg.de The concentration of UDP was found to be elevated in the hypothalamus of obese mice, suggesting a link between UDP signaling and the pathophysiology of obesity. maxplanckneuroscience.orgmpg.de The synthesis of UDP in the brain is dependent on circulating levels of its precursor, uridine. nih.gov

Synaptic Plasticity: UDP signaling can modulate synaptic strength. In the rat medial habenula nucleus, UDP was shown to induce a novel form of long-term potentiation of glutamatergic synaptic transmission. nih.gov This effect, which results from an increased probability of presynaptic glutamate (B1630785) release, appears to be mediated by P2Y4 receptors. nih.gov

Neuronal Growth and Differentiation: In various in vitro systems, uridine nucleotides like UDP have been shown to influence neuronal development. eurekaselect.comresearchgate.net Activation of P2Y receptors by UDP can enhance neurite outgrowth in nerve growth factor-differentiated PC12 cells. eurekaselect.comnih.govnih.gov This effect is thought to be mediated by at least two mechanisms: providing CTP for membrane synthesis and direct activation of P2Y receptors. nih.govnih.gov

Role in Glial Cell Function and Neuroinflammation

UDP is a critical mediator of neuron-glia communication, particularly in the context of injury and inflammation. frontiersin.orgnih.gov

Microglial Phagocytosis: Damaged or stressed neurons can release nucleotides like uridine triphosphate (UTP), which is rapidly degraded to UDP in the extracellular space. nih.govtandfonline.comnih.gov This extracellular UDP functions as a crucial "find-me" and "eat-me" signal for microglia, the resident immune cells of the CNS. nih.govnih.govplos.org Upon detecting UDP via their P2Y6 receptors, microglia are triggered to migrate towards the source and initiate phagocytosis. nih.govtandfonline.comnih.gov This process is essential for clearing cellular debris and dead cells. tandfonline.com However, this mechanism can also be detrimental, as activated microglia can phagocytose stressed but still viable neurons, a process termed "phagoptosis". frontiersin.orgnih.gov

Neuroinflammation: The UDP-P2Y6 signaling axis is deeply involved in neuroinflammatory processes. frontiersin.orgmdpi.comnih.gov Activation of the P2Y6 receptor on microglia can lead to the production and release of pro-inflammatory mediators, including cytokines and chemokines like macrophage inflammatory protein-1α (MIP-1α) and MIP-2. frontiersin.orgnih.govresearchgate.net In a mouse model of Sandhoff disease, a neurodegenerative disorder, UDP was found to enhance the production of MIP-1α by microglia. nih.gov Furthermore, in experimental models of inflammation induced by lipopolysaccharide (LPS), blocking the P2Y6 receptor prevented neuronal loss without affecting the initial inflammatory activation of microglia, indicating that the UDP-mediated phagocytic activity is a key driver of the subsequent neurotoxicity. nih.govresearchgate.net

Involvement in Pathophysiological Processes (Non-clinical)

The neurobiochemical actions of UDP have significant implications in animal models of various nervous system diseases.

Neurodegenerative Disorders: Dysregulation of UDP/P2Y6 signaling is implicated in the progression of neurodegeneration. researchgate.net By promoting the phagocytosis of viable neurons by microglia, this pathway can contribute to neuronal loss. frontiersin.orgnih.gov In vitro and in vivo studies have shown that inhibiting P2Y6 receptors can prevent neuronal death in inflammatory conditions and in models of diseases like Parkinson's. nih.govmdpi.comresearchgate.net For instance, in a rat model of Parkinson's disease, a P2Y6 receptor antagonist prevented both microglial activation and dopaminergic neurodegeneration. researchgate.net Conversely, uridine, as a precursor for UDP, has demonstrated neuroprotective effects in animal models of Parkinson's and Huntington's disease, possibly through mechanisms involving mitochondrial function and phospholipid synthesis. nih.govmdpi.comresearchgate.net

Seizure-Induced Injury: In models of epilepsy using kainic acid to induce seizures and neuronal death, the expression of P2Y6 receptors on microglia is significantly upregulated. nih.govresearchgate.net The release of UDP from excitotoxically damaged neurons activates these receptors, promoting the phagocytic clearance of dying cells. nih.govtandfonline.comnih.gov

Hemorrhagic Stroke: The UDP-glucose/P2Y14 receptor pathway has been implicated in early brain injury following subarachnoid hemorrhage in rats. ahajournals.org Activation of this signaling pathway, which involves both neurons and microglia, was found to exacerbate neuronal apoptosis. ahajournals.org

Table 1: Research Findings on the Neurobiochemical Roles of Uridine Diphosphate (UDP)

| Process/Disorder | Model System | Key Findings on UDP's Role | Primary Receptor(s) Involved | Reference(s) |

|---|---|---|---|---|

| Appetite Regulation | Mice (in vivo) | UDP in the hypothalamus stimulates orexigenic neurons, increasing food intake. UDP levels are elevated in obese mice. | P2Y6 | maxplanckneuroscience.orgmpg.de |

| Synaptic Plasticity | Rat medial habenula slices (in vitro) | Induces long-term potentiation of glutamatergic synaptic transmission via increased presynaptic release. | P2Y4 | nih.gov |

| Neurite Outgrowth | PC12 cells (in vitro) | Promotes neurite formation and branching. | P2Y receptors | eurekaselect.comnih.govnih.gov |

| Microglial Phagocytosis | Rat/mouse microglia cultures (in vitro), Rat brain (in vivo) | Acts as an "eat-me" signal released from damaged neurons, triggering microglial phagocytosis of debris and stressed/dying neurons. | P2Y6 | nih.govtandfonline.comnih.govnih.gov |

| Neuroinflammation | Mouse microglia (in vitro), Rat striatum (in vivo) | Mediates production of inflammatory cytokines (e.g., MIP-1α, MIP-2) and contributes to inflammation-induced neuronal loss. | P2Y6 | frontiersin.orgnih.govnih.govresearchgate.net |

| Parkinson's Disease Model | Rat model (6-OHDA) | UDP/P2Y6 signaling contributes to microglial activation and dopaminergic neurodegeneration. | P2Y6 | researchgate.net |

| Sandhoff Disease Model | Mouse microglia (in vitro) | Enhances production of the chemokine MIP-1α in microglia from disease model mice. | P2Y6 | nih.gov |

| Seizure-Induced Injury | Rat model (kainic acid) | Released from damaged neurons to activate microglia, which show upregulated P2Y6 expression and initiate phagocytosis. | P2Y6 | nih.govnih.govresearchgate.net |

| Subarachnoid Hemorrhage | Rat model (in vivo), Primary neurons (in vitro) | UDP-glucose signaling exacerbates neuronal apoptosis and neurological deficits. | P2Y14 | ahajournals.org |

Table 2: Compound Names

| Compound Name |

|---|

| 5-hydroxydecanoate |

| 6-hydroxydopamine (6-OHDA) |

| Apyrase |

| Cytidine (B196190) triphosphate (CTP) |

| Glutamate |

| Kainic acid |

| Lipopolysaccharide (LPS) |

| Macrophage inflammatory protein-1α (MIP-1α) |

| Macrophage inflammatory protein-2 (MIP-2) |

| MRS2578 |

| Reactive Blue 2 |

| Rotenone |

| Uridine |

| Uridine diphosphate (UDP) |

| Uridine diphosphate-glucose (UDP-glucose) |

Advanced Research Methodologies for Uridine Diphosphate Research

Quantitative and Qualitative Metabolomics Approaches

Metabolomics, the comprehensive analysis of small molecule metabolites, offers a powerful lens through which to view the dynamic changes in UDP and related compounds within a biological system. nih.govshimadzu.comfrontiersin.org Both quantitative and qualitative approaches are employed to create a detailed picture of the metabolome. nih.govfrontiersin.org These methods are crucial for identifying and quantifying a wide range of metabolites, including nucleotides like UDP, to understand their fluctuations under different physiological or pathological conditions. nih.govshimadzu.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Uridine (B1682114) Diphosphate (B83284) Profiling

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the sensitive and selective analysis of UDP and its derivatives. thermoscientific.comresearchgate.net This technique separates complex mixtures of metabolites, allowing for the precise measurement of individual compounds. thermoscientific.comnih.gov

Key Features of LC-MS in UDP Research:

High Sensitivity and Selectivity: LC-MS/MS, a tandem approach, provides exceptional sensitivity and selectivity for direct quantitative analysis of nucleotides. thermoscientific.com This is particularly important for detecting low-abundance species in complex biological samples. nih.gov

Separation of Polar Compounds: Due to their high hydrophilicity, nucleotides like UDP are well-suited for separation by techniques such as ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) coupled with MS. thermoscientific.comoup.com

Overcoming Analytical Challenges: Historically, the analysis of highly polar compounds like UDP was challenging. Ion-pairing agents are now used to improve the retention of UDP-linked intermediates on reverse-phase chromatography columns. nih.gov

Research Applications:

A notable application of LC-MS is in the study of bacterial cell wall biosynthesis. Researchers have developed LC-MS/MS methods to quantify UDP-linked peptidoglycan intermediates in bacteria like Staphylococcus aureus. nih.gov This allows for the investigation of antibiotic mechanisms and the development of new therapeutic agents that target this pathway. nih.gov For instance, treatment of S. aureus with antibiotics like fosfomycin (B1673569) leads to the accumulation of specific UDP-linked intermediates, which can be precisely quantified by LC-MS. nih.gov

Below is a table summarizing the lower limits of quantification (LLOQs) for several UDP-linked intermediates in S. aureus as determined by a specific LC-MS/MS method. nih.gov

| Analyte | LLOQ (pmol) | LLOQ (nmol/g bacteria) |

| UDP-GlcNAc | 1.8 | 6 |

| UDP-MurNAc | 1.0 | 3 |

| UDP-MurNAc-L-Ala | 0.8 | 3 |

| UDP-MurNAc-L-Ala-D-Glu | 2.2 | 7 |

| UDP-MurNAc-L-Ala-D-Glu-L-Lys | 0.6 | 2 |

| UDP-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala | 0.5 | 2 |

Stable Isotope Labeling Techniques for Metabolic Flux Analysis

Stable isotope labeling is a powerful technique used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. creative-proteomics.comfrontiersin.orgmdpi.com By introducing substrates enriched with stable isotopes (e.g., ¹³C-glucose), researchers can track the incorporation of these isotopes into downstream metabolites, including those in UDP-related pathways. creative-proteomics.comnih.gov

Principles and Applications:

Pathway Elucidation: This method provides invaluable insights into the activity of metabolic pathways under various conditions. creative-proteomics.comfrontiersin.org It allows for the quantification of metabolic fluxes in central pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which are interconnected with UDP synthesis. creative-proteomics.com

Quantitative Flux Measurement: Unlike simply measuring metabolite concentrations, stable isotope labeling allows for the determination of the rates of metabolic reactions, providing a dynamic view of cellular metabolism. nih.gov

Systems Biology Integration: The data generated from these experiments are often used in computational models to estimate intracellular fluxes throughout the metabolic network. nih.govosti.gov

While traditional MFA has been targeted, newer non-targeted approaches are emerging that allow for the global detection and analysis of isotopic enrichment, potentially revealing novel metabolic pathways and flux changes. frontiersin.org

Biochemical Assays for Uridine Diphosphate-Related Enzymes and Pathways

Biochemical assays are fundamental for characterizing the enzymes that produce and utilize UDP, providing critical information about their kinetics and regulation.

Spectrophotometric and Coupled Enzyme Activity Assays

Spectrophotometric assays are a common method for measuring enzyme activity by detecting changes in light absorbance resulting from the enzymatic reaction. Often, a coupled enzyme system is used, where the product of the first reaction is the substrate for a second, chromogenic reaction. acs.orgresearchgate.net

Examples in UDP-Related Pathways:

Glycogen (B147801) Synthase Assay: The activity of glycogen synthase, which uses UDP-glucose to synthesize glycogen, can be measured continuously. researchgate.net The production of UDP is coupled to the oxidation of NADH through the actions of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically. researchgate.net